molecular formula C14H11NO4S B3388324 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid CAS No. 870693-02-0

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid

Cat. No.: B3388324
CAS No.: 870693-02-0
M. Wt: 289.31 g/mol
InChI Key: APMUPXDFIZEBRT-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a benzodioxin ring fused with a pyridine carboxylic acid moiety

Mechanism of Action

Target of Action

The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and temperature. Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-thiol with pyridine-3-carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsOptimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)benzoic acid
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-2-carboxylic acid
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)quinoline-3-carboxylic acid

Comparison: Compared to similar compounds, 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid is unique due to its specific structural arrangement, which influences its reactivity and biological activity. The presence of the pyridine ring enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(17)10-2-1-5-15-13(10)20-9-3-4-11-12(8-9)19-7-6-18-11/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMUPXDFIZEBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159854
Record name 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870693-02-0
Record name 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870693-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid

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